リンドレイ化合物

概要

説明

科学的研究の応用

Lindleyin has a wide range of scientific research applications:

作用機序

リンデインは、エストロゲン受容体、特にエストロゲン受容体アルファとエストロゲン受容体ベータに結合することによってその効果を発揮します . この結合は受容体を活性化し、エストロゲン応答性遺伝子の転写につながります . 関与する分子標的と経路には、細胞の成長、分化、代謝などのさまざまな生理学的プロセスを調節するエストロゲン受容体シグナル伝達経路が含まれます .

6. 類似の化合物との比較

リンデインは、エストロゲン受容体への特異的な結合親和性とその独特の化学構造により、フィトエストロゲンの中でユニークです . 類似の化合物には以下が含まれます。

ゲニステイン: 大豆製品に含まれるエストロゲン活性を持つイソフラボン.

ダイゼイン: 大豆由来の別のイソフラボンで、同様のエストロゲン効果があります.

クメストロール: 強いエストロゲン活性を持つクメスタン.

これらの化合物と比較して、リンデインは、エストロゲン受容体と異なる相互作用を可能にするユニークな構造を持ち、異なる生物学的効果をもたらす可能性があります .

生化学分析

Biochemical Properties

Lindleyin interacts with estrogen receptors, specifically ERα . It has estrogenic activity, meaning it can bind to these receptors and exert effects similar to those of estrogen .

Cellular Effects

The cellular effects of Lindleyin are primarily related to its interaction with estrogen receptors. By binding to these receptors, Lindleyin can influence cell function in a manner similar to estrogen

Molecular Mechanism

Lindleyin exerts its effects at the molecular level through its binding interactions with estrogen receptors . It acts as an agonist for these receptors, meaning it can bind to them and activate them . This can lead to changes in gene expression and other cellular processes .

準備方法

合成経路と反応条件: リンデインは、ダイオウの根茎から抽出することによって合成できます。 このプロセスには、ジメチルスルホキシド (DMSO) などの溶媒を使用して化合物を溶解することが含まれます . 母液調製法には、2ミリグラムの化合物を50マイクロリットルのDMSOに溶解して、母液濃度をミリリットルあたり40ミリグラムにすることが含まれます .

工業生産方法: リンデインの工業生産は、通常、ダイオウの根茎からの大規模抽出を伴います。 このプロセスには、乾燥、粉砕、溶媒抽出が含まれ、その後、クロマトグラフィーなどの精製ステップでリンデインを純粋な形で分離します .

3. 化学反応解析

反応の種類: リンデインは、以下を含むさまざまな化学反応を起こします。

酸化: リンデインは、酸化されてキノンやその他の酸化された誘導体を生成することができます.

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、酸化された誘導体、還元型、およびさまざまな官能基を持つ置換された化合物があります .

4. 科学研究の応用

リンデインは、幅広い科学研究の応用があります。

化学反応の分析

Types of Reactions: Lindleyin undergoes various chemical reactions, including:

Oxidation: Lindleyin can be oxidized to form quinones and other oxidized derivatives.

Substitution: Lindleyin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

類似化合物との比較

Lindleyin is unique among phytoestrogens due to its specific binding affinity to estrogen receptors and its distinct chemical structure . Similar compounds include:

Genistein: An isoflavone found in soy products with estrogenic activity.

Daidzein: Another isoflavone from soy with similar estrogenic effects.

Coumestrol: A coumestan with strong estrogenic activity.

Compared to these compounds, Lindleyin has a unique structure that allows it to interact differently with estrogen receptors, potentially leading to distinct biological effects .

特性

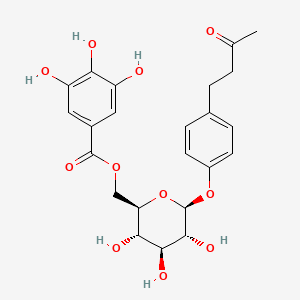

IUPAC Name |

[3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c1-11(24)2-3-12-4-6-14(7-5-12)33-23-21(30)20(29)19(28)17(34-23)10-32-22(31)13-8-15(25)18(27)16(26)9-13/h4-9,17,19-21,23,25-30H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYRNIFAMMOVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lindleyin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59282-56-3 | |

| Record name | Lindleyin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lindleyin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

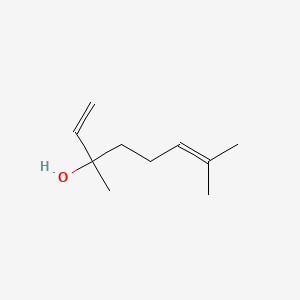

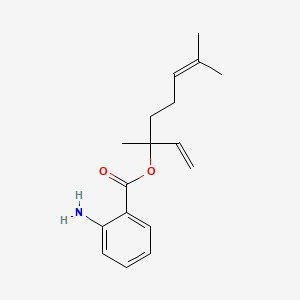

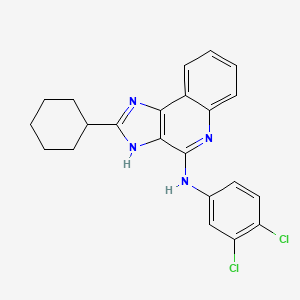

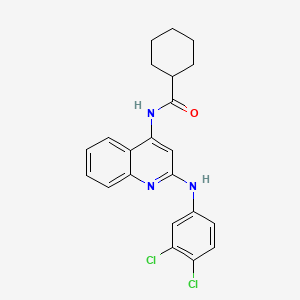

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of lindleyin that has garnered research interest?

A1: Lindleyin has shown promising estrogenic activity, interacting with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms. [] This interaction was demonstrated to have an agonistic effect, mimicking the action of physiological estrogens. []

Q2: How was the estrogenic activity of lindleyin confirmed in a biological system?

A2: Researchers used a vitellogenin assay system in male Japanese medaka (Oryzias latipes). [] Exposure to rhubarb extract, a rich source of lindleyin, led to a significant increase in serum vitellogenin levels, indicating estrogenic activity. []

Q3: Can the estrogenic effect of lindleyin be blocked, and if so, how?

A3: Yes, the estrogen antagonist 4-Hydroxytamoxifen was found to completely reverse the estrogenic activity of lindleyin. [] This suggests that lindleyin exerts its effects primarily through interaction with estrogen receptors. []

Q4: Beyond its estrogenic activity, what other therapeutic potential has lindleyin demonstrated?

A4: Research suggests that lindleyin possesses neuroprotective effects. [] In particular, it showed protective effects against hydrogen peroxide-induced cell injury in SH-SY5Y cells, a cell line often used to study neurodegenerative diseases. []

Q5: What mechanisms are thought to underlie the neuroprotective effects of lindleyin?

A5: Studies indicate that lindleyin may reduce oxidative stress and apoptosis, two key processes implicated in neurodegenerative diseases. [] Lindleyin was found to increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. []

Q6: Has lindleyin shown efficacy in animal models of neurodegenerative diseases?

A6: Yes, oral administration of lindleyin showed positive results in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [] Lindleyin improved motor function deficits, modulated antioxidant enzyme activities, influenced apoptotic pathways, and affected tyrosine hydroxylase expression in the mice. []

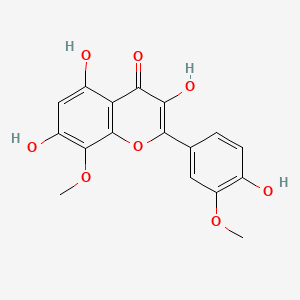

Q7: What is the chemical structure of lindleyin?

A7: Lindleyin is a phenylbutanone glucoside. Its full chemical structure is 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-glucopyranoside. [, ]

Q8: What is the significance of identifying other compounds related to lindleyin in rhubarb?

A8: The isolation and characterization of compounds structurally related to lindleyin, such as 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″, 6″-di-O-galloyl)-glucopyranoside, 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloy-6″-O-cinnamoyl)-glucopyranoside, and 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloyl-6″-O-p-coumaroyl)gluocopyranoside, provide valuable insights into the structural diversity of phenylbutanoids in rhubarb. [] This may pave the way for investigating the potential biological activities of these related compounds and understanding their contribution to the overall pharmacological profile of rhubarb.

Q9: How is lindleyin isolated and purified from plant sources?

A9: Several techniques have been employed for the isolation and purification of lindleyin and its isomers from plants like rhubarb. One effective method is high-speed counter-current chromatography (HSCCC). [] This technique is particularly useful for separating structurally similar compounds, such as lindleyin and its isomer, isolindleyin. [] Another method used for further purification is preparative high-performance liquid chromatography (HPLC). []

Q10: How is the presence and quantity of lindleyin determined in plant material or extracts?

A10: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying lindleyin in plant samples. [, ] This method allows for the separation and detection of lindleyin along with other compounds present in the extract, providing a comprehensive analysis. [] Several studies have established and validated HPLC methods specifically for the determination of lindleyin content in rhubarb and other plant materials. [, ]

Q11: What is the role of benzalacetone synthase (BAS) in the biosynthesis of lindleyin?

A11: Benzalacetone synthase (BAS) plays a crucial role in constructing the C6-C4 skeleton found in phenylbutanoids like lindleyin. [] This enzyme catalyzes a unique decarboxylative condensation reaction between 4-coumaroyl-CoA and malonyl-CoA. [] Interestingly, BAS exhibits high substrate specificity for 4-coumaroyl-CoA, unlike chalcone synthase (CHS) which accepts a broader range of substrates. []

Q12: How has the study of lindleyin contributed to understanding the biosynthesis of phenylbutanoids in plants?

A12: The discovery and characterization of BAS from a medicinal plant rich in phenylbutanoids, such as rhubarb, has significantly advanced the understanding of phenylbutanoid biosynthesis. [] The identification of the gene encoding BAS and its successful expression in Escherichia coli allowed for detailed studies on its enzymatic activity and substrate specificity. [] This knowledge provides a basis for further investigations into the biosynthetic pathways of various phenylbutanoids, including lindleyin, and their potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。